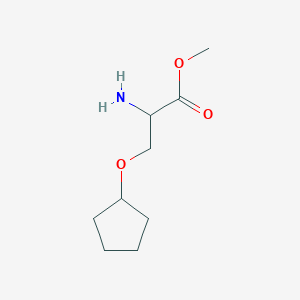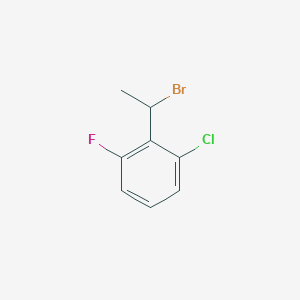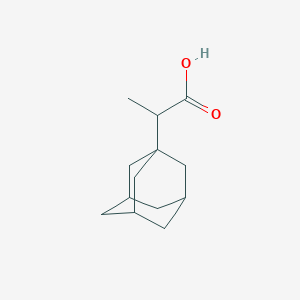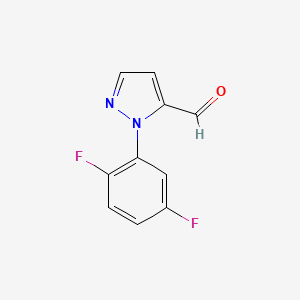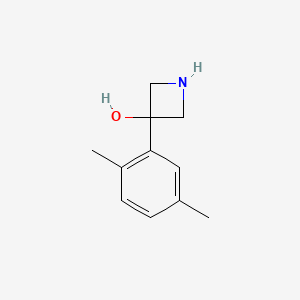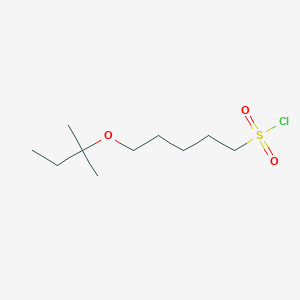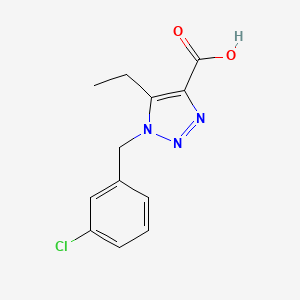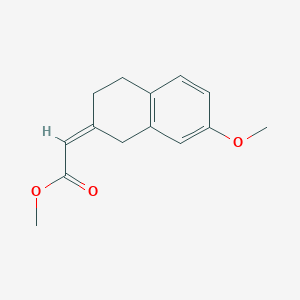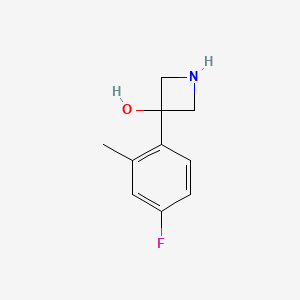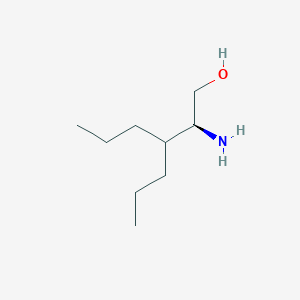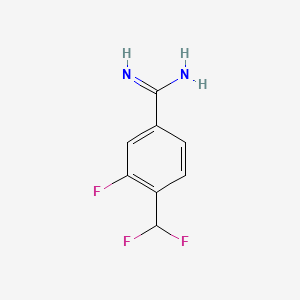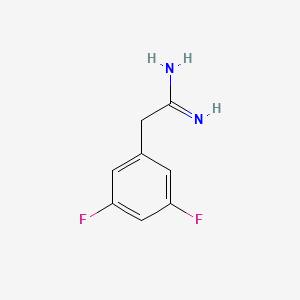
2-(3,5-Difluorophenyl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenyl)acetimidamide is an organic compound with the molecular formula C8H8F2N2 It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an acetimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)acetimidamide typically involves the reaction of 3,5-difluorobenzylamine with acetonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetimidamide. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3,5-Difluorophenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetimidamide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
2-(3,5-Difluorophenyl)acetimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 2-(3,5-Difluorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of the target’s activity, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2-(3,4-Difluorophenyl)acetimidamide
- 2-(2,4-Difluorophenyl)acetimidamide
- 2-(3,5-Dichlorophenyl)acetimidamide
Uniqueness
2-(3,5-Difluorophenyl)acetimidamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and selectivity in various applications, making it a valuable compound in research and industrial settings.
特性
分子式 |
C8H8F2N2 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8F2N2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H3,11,12) |
InChIキー |
NJQCYFNQBCKJEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
